molecular formula C21H26N2O4S B564425 Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate CAS No. 868754-41-0

Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Cat. No. B564425
M. Wt: 402.509
InChI Key: ITXRIKOYRWVLAY-UHFFFAOYSA-N
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Description

Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, also known as Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate, is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.509. The purity is usually 95%.
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Scientific Research Applications

Environmental Degradation and Fate

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial degradation pathways of ether compounds, including the identification of specific microorganisms and enzymes involved in the degradation processes. This has implications for the environmental management and remediation of ether-based pollutants (Thornton et al., 2020).

Food and Beverage Safety

Studies on ethyl carbamate (urethane) in foods and beverages have highlighted the presence of this toxic compound in fermented products and alcoholic beverages. The mechanisms of ethyl carbamate formation, its genotoxic and carcinogenic properties, and strategies for minimizing its levels in food products have been extensively reviewed, emphasizing the importance of monitoring and controlling such compounds to ensure food safety (Weber & Sharypov, 2009).

Toxicological Mechanisms

The toxicological review of ethyl tertiary-butyl ether (ETBE) has explored its effects on human health and the environment, discussing its metabolism, toxicity, and potential carcinogenic effects. This research aids in understanding the health implications of exposure to ether compounds and informs regulatory and safety guidelines (Mcgregor, 2007).

Potential Neuroprotective and Antioxidant Actions

Research on ethyl ferulate, a phenylpropanoid with antioxidant and neuroprotective activities, underscores the therapeutic potential of ethyl esters in the nutraceutical and pharmaceutical industries. This study highlights the importance of continued research into the pharmacological activities of such compounds and their industrial applications (Cunha et al., 2019).

Biomarker Applications in Toxicology

Investigations into human urinary carcinogen metabolites, including ethyl esters, as biomarkers for tobacco and cancer research, demonstrate the utility of these compounds in evaluating exposure to carcinogens and assessing the risk of cancer. This research is crucial for developing diagnostic and preventive strategies in public health (Hecht, 2002).

properties

IUPAC Name

ethyl 2-carbamoylsulfanyl-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-15-5-8-17(23-14-15)11-12-27-18-9-6-16(7-10-18)13-19(28-21(22)25)20(24)26-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRIKOYRWVLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)SC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

CAS RN

868754-41-0
Record name Ethyl (2RS)-2-(carbamoylsulfanyl)-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868754410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL (2RS)-2-(CARBAMOYLSULFANYL)-3-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)PHENYL)PROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N6H6PIN5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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